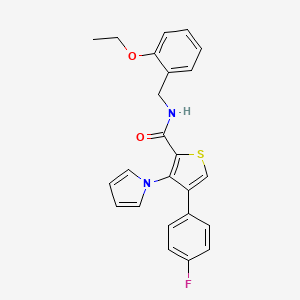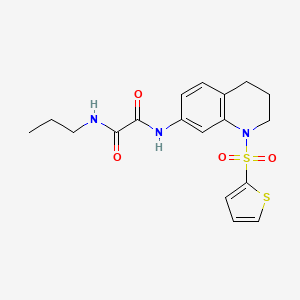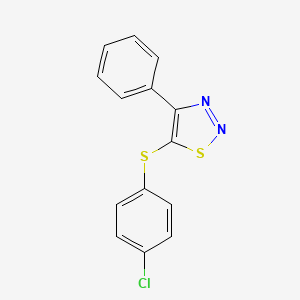
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . They are small molecules containing a five-membered heterocyclic ring, which is a versatile scaffold for designing new therapeutic agents . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which are the skeletons of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and varied, depending on the specific compound and the conditions. In one example, the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .
Aplicaciones Científicas De Investigación
Antiviral Activity
One study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed specific anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Zhuo Chen et al., 2010).
Corrosion Inhibition
Research into thiadiazole and thiazole derivatives has demonstrated their effectiveness in inhibiting corrosion of metals. For instance, a study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion used density functional theory (DFT) calculations and molecular dynamics simulations. These compounds showed promising results as corrosion inhibitors (S. Kaya et al., 2016).
Organic Solar Cells
An organo-sulfur compound, related to the thiadiazole family, was used as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells, showing improved redox behavior and power conversion efficiency. This study suggests potential applications in sensitization-based solar cells, indicating the utility of thiadiazole derivatives in renewable energy technologies (M. Rahman et al., 2018).
Antimicrobial Agents
A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against several bacterial and fungal strains. This illustrates the potential of thiadiazole derivatives as a basis for developing new antimicrobial drugs (P. Sah et al., 2014).
Direcciones Futuras
The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their potential as therapeutic agents. Given their broad spectrum of biological activities, these compounds could be valuable in the development of new drugs for a variety of conditions .
Mecanismo De Acción
Target of Action
Compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exert a broad spectrum of biological activities . For instance, some 1,2,3-thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .
Mode of Action
The thiadiazole-containing compounds are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets and exert their effects .
Biochemical Pathways
It’s known that the inhibition of hsp90 by some 1,2,3-thiadiazole derivatives results in the degradation of several oncoproteins .
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCSXTYSZBDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

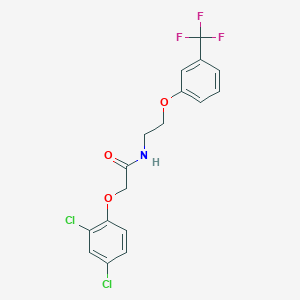
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
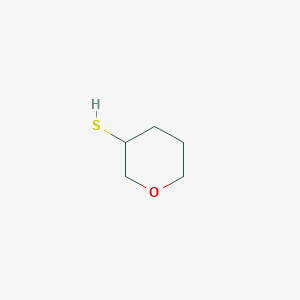
![Methyl 2-[[(2-benzamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2988070.png)
![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2988072.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)
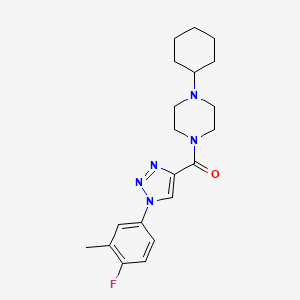
![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)

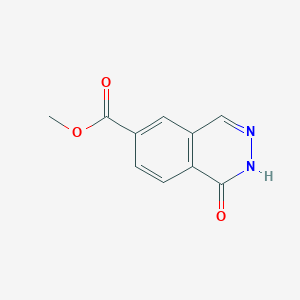
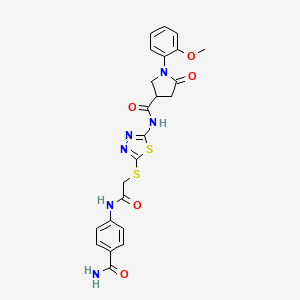
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)
